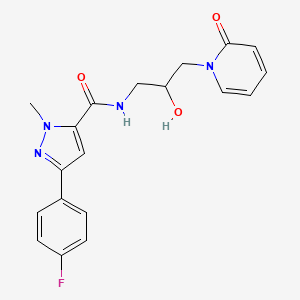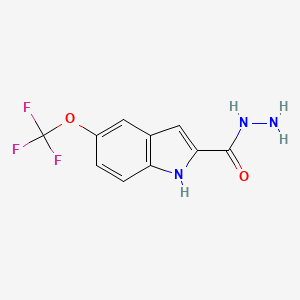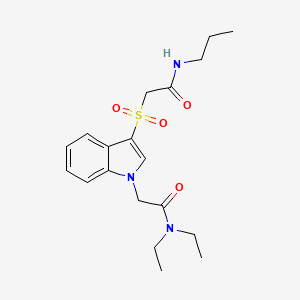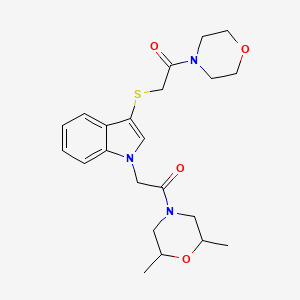
3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.384. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Research has focused on synthesizing novel compounds and derivatives related to pyrazole and pyrimidine structures for their potential biological activities. For instance, studies have detailed the synthesis of pyrazolo[1,5-a]pyrimidines and Schiff bases through reactions involving similar carboxamide structures. These compounds are characterized and confirmed through analytical and spectroscopic methods, including IR, MS, ^1H NMR, and ^13^C NMR, which are crucial for understanding their chemical properties and potential applications in medicine and pharmacology (Hassan, Hafez, Osman, & Ali, 2015).
Cytotoxic Activity Against Cancer Cell Lines
Several synthesized compounds, particularly those involving pyrazole and pyrimidine frameworks, have been investigated for their cytotoxicity against various human cancer cell lines. This research is significant for drug discovery, aiming to identify new therapeutic agents for cancer treatment. The structure-activity relationship (SAR) of these compounds provides insights into their potential efficacy and mechanisms of action against cancer cells (Hassan, Hafez, Osman, & Ali, 2015).
Development of Selective Kinase Inhibitors
Research has identified substituted carboxamides as potent and selective inhibitors of specific kinase enzymes. This is particularly relevant for the development of targeted cancer therapies, as kinase activity is often dysregulated in cancer cells. By improving enzyme potency and kinase selectivity, these compounds show promise for treating various cancers with improved specificity and reduced side effects. The advancement of certain compounds into clinical trials underscores their potential significance in oncology (Schroeder et al., 2009).
Exploration of Anticancer and Anti-Inflammatory Agents
Compounds derived from pyrazolopyrimidines have been synthesized and evaluated for their anticancer and anti-inflammatory activities. This includes investigating their effects on specific enzymes and cellular processes associated with cancer and inflammation. Molecular docking studies have also been conducted to understand the interactions between these compounds and target enzymes, aiding in the design of more effective drugs (Rahmouni et al., 2016).
特性
IUPAC Name |
5-(4-fluorophenyl)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-23-17(10-16(22-23)13-5-7-14(20)8-6-13)19(27)21-11-15(25)12-24-9-3-2-4-18(24)26/h2-10,15,25H,11-12H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDLKCLAYPQIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(CN3C=CC=CC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one](/img/structure/B2677741.png)
![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene](/img/structure/B2677743.png)



![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2677750.png)
![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2677752.png)
![(1H-benzo[d]imidazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2677753.png)
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethanone;hydrochloride](/img/structure/B2677754.png)
![5-[(4-Chlorophenyl)methyl]-2-imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B2677756.png)

![3-(3-methoxyphenyl)-1-methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2677760.png)

